Saffron oil
Description
Structure
2D Structure
Properties
IUPAC Name |
2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANKHBYNKQNAHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865402 | |
| Record name | 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8022-19-3, 873378-86-0 | |
| Record name | Oils, saffron | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAFFRON OIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1949 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Chemical Constituents of Saffron Oil and Associated Biosynthetic Pathways
Major Apocarotenoid Derivatives
The primary non-volatile constituents of saffron oil are apocarotenoid derivatives, which are responsible for its characteristic color and taste. These compounds are formed through the enzymatic cleavage of zeaxanthin (B1683548).
Crocins are a series of water-soluble carotenoid esters that are the primary compounds responsible for the vibrant golden-yellow hue of saffron. wikipedia.orgnih.gov They are glycosyl esters of crocetin (B7823005), meaning they are formed by the esterification of the dicarboxylic acid crocetin with various sugars. nih.gov The most abundant crocin (B39872) in saffron is α-crocin, which is a digentiobiose ester of crocetin. wikipedia.org Other crocins are formed with different sugar moieties, leading to a variety of structural configurations. These variations in glycosylation influence their water solubility and stability. nih.gov
Crocins are significant contributors to the bioactivity of this compound. Research has indicated their potent antioxidant properties, which are attributed to their ability to quench free radicals. nih.gov They have also been studied for their potential anti-inflammatory, antidepressant, and neuroprotective effects. nih.gov The water-solubility of crocins, a unique feature among carotenoids, enhances their bioavailability. wikipedia.org
Table 1: Major Crocins in this compound
| Crocin Name | Chemical Structure | Key Characteristics |
|---|---|---|
| α-Crocin | trans-crocetin di-(β-D-gentiobiosyl) ester | Most prevalent crocin in saffron, responsible for the characteristic color. wikipedia.org |
| Other Crocins | Mono- or di-glycosyl polyene esters of crocetin | Varying sugar moieties (e.g., glucose) attached to crocetin. nih.gov |
Crocetin is the central precursor in the biosynthesis of crocins. researchgate.net It is a dicarboxylic acid apocarotenoid that forms the core structure of the crocin family. nih.gov In the biosynthetic pathway, the carotenoid zeaxanthin undergoes oxidative cleavage by the enzyme carotenoid cleavage dioxygenase 2 (CCD2) to produce crocetin dialdehyde (B1249045). nih.govresearchgate.net This intermediate is then oxidized by aldehyde dehydrogenases to form crocetin. nih.gov
Pharmacologically, crocetin itself is a bioactive compound with a range of reported effects. Due to its smaller size and hydrophobic nature compared to its glycosylated crocin counterparts, it is readily absorbed. wikipedia.org Studies have demonstrated its antioxidant, anti-inflammatory, and neuroprotective properties. nih.gov Crocetin has also been investigated for its potential in cardiovascular health and as an anticancer agent. researchgate.netnih.gov
Picrocrocin (B1677794) is a monoterpene glycoside that is the principal compound responsible for the bitter taste of saffron. wikipedia.orgwikipedia.org It is a degradation product of the carotenoid zeaxanthin. wikipedia.orgmedkoo.com Structurally, picrocrocin is the glycoside of the terpene aldehyde safranal (B46814). wikipedia.org It can constitute up to 4% of dry saffron. wikipedia.org
The primary role of picrocrocin in the chemical profile of this compound is as the precursor to safranal, the main aromatic compound. wikipedia.orgwikipedia.orgmedkoo.com This transformation is a critical step that occurs during the drying and processing of the saffron stigmas.
Volatile Organic Compounds
The characteristic aroma of this compound is attributed to its volatile organic compounds, which are produced through both enzymatic and thermal degradation of non-volatile precursors.
Safranal is the major volatile constituent of this compound and is primarily responsible for its distinctive aroma. wikipedia.orgwikipedia.org It is a monoterpene aldehyde that can comprise up to 70% of the volatile fraction of saffron. wikipedia.orgnih.gov
Safranal is not present in fresh saffron stigmas but is formed during the post-harvest drying process. wikipedia.org Its formation is a two-step process involving both enzymatic and thermal action on picrocrocin. First, the enzyme β-glucosidase hydrolyzes picrocrocin, cleaving off the glucose molecule to yield an aglycone intermediate. wikipedia.orgmedkoo.com This intermediate is then transformed into safranal through dehydration, a process that is facilitated by the heat applied during drying. wikipedia.orgwikipedia.org
Besides safranal, this compound contains a variety of other volatile monoterpenoid derivatives that contribute to its complex aroma profile. Among these, isophorone (B1672270) and its related compounds are notable. bohrium.com These compounds, including 4-ketoisophorone, are believed to be formed from the degradation of safranal or other precursors. bohrium.comresearchgate.net
Other monoterpenoid derivatives found in this compound include terpenes, terpene alcohols, and their esters. researchgate.net The presence and concentration of these volatile compounds can vary depending on the geographical origin, harvesting, and processing methods of the saffron. uliege.be
Table 2: Key Volatile Organic Compounds in this compound
| Compound Name | Formation Pathway | Contribution to this compound |
|---|---|---|
| Safranal | Enzymatic hydrolysis and thermal dehydration of picrocrocin. wikipedia.orgwikipedia.org | Primary aroma compound, responsible for the characteristic scent of saffron. wikipedia.orgwikipedia.org |
| Isophorone | Believed to be formed from the degradation of safranal or other precursors. bohrium.comresearchgate.net | Contributes to the complex aroma profile of saffron. bohrium.com |
| 4-Ketoisophorone | Believed to be formed from the degradation of safranal or other precursors. bohrium.comresearchgate.net | Contributes to the complex aroma profile of saffron. uliege.be |
| Other Monoterpenoids | Various biosynthetic and degradation pathways. | Contribute to the overall aroma complexity. researchgate.net |
Other Identified Bioactive Molecules
Flavonoids: Diversity and Distribution in this compound
Saffron contains a variety of flavonoid compounds, with flavonols being the most abundant, particularly derivatives of kaempferol (B1673270). researchgate.net The essential oil of saffron tepals has been found to contain flavonoids such as kaempferol, quercetin, rutin (B1680289), hesperidin, and luteolin (B72000). mdpi.com Studies have identified kaempferol and its glycosidic derivatives as major flavonoids in saffron. researchgate.netdeluxe.com.ua For instance, kaempferol 3-O-sophoroside has been identified as the main saffron flavonoid, accounting for about 55% of the total flavonol content. mdpi.comnih.gov
Other flavonoids identified in various parts of the saffron plant, which may contribute to the composition of the oil, include apigenin, myricetin, naringin, genistein, and daidzein. mdpi.comnih.gov In an analysis of saffron anthers, the main flavonoid compounds detected were quercetin, pyrogallol (B1678534), kaempferol, rutin, and tricin. fao.orgresearchgate.net The frequency of identification in saffron samples shows rutin to be present in all samples, followed by luteolin and apigenin. researchgate.net
Table 1: Major Flavonoids Identified in Saffron
| Flavonoid Compound | Common Location/Form in Saffron | Reference |
| Kaempferol | Tepals, Stigmas, Anthers; often as glycosidic derivatives | researchgate.netmdpi.comfao.org |
| Quercetin | Tepals, Anthers | mdpi.comfao.org |
| Rutin (Quercetin-3-O-rutinoside) | Tepals, Anthers; found in all tested stigma samples | researchgate.netmdpi.comfao.org |
| Luteolin | Tepals | mdpi.com |
| Apigenin | Stigmas | researchgate.net |
| Myricetin | General | nih.gov |
| Hesperidin | Tepals | mdpi.com |
| Pyrogallol | Stigmas, Anthers | nih.govfao.org |
| Tricin | Anthers | fao.org |
| Kaempferol 3-O-sophoroside | Stigmas; main saffron flavonoid | mdpi.comnih.gov |
Phenolic Acids: Characterization and Quantitative Analysis
Phenolic acids, including hydroxybenzoic and hydroxycinnamic acids, are another significant group of compounds found in saffron. nih.gov High-performance liquid chromatography (HPLC) analyses have identified several specific phenolic acids in saffron extracts. nih.gov The primary phenolic acids isolated and identified include gallic acid, syringic acid, vanillic acid, salicylic (B10762653) acid, and caffeic acid. nih.govnih.govresearchgate.net
Quantitative analysis of methanolic saffron stigma extract revealed gallic acid to be the major phenolic compound, with a concentration of 1.82 ± 0.02 mg/g of dry sample. nih.gov In saffron anthers, ethanolic extracts showed gallic acid as the main phenolic compound at 3.1 mg/g, followed by syringic acid (0.2 mg/g) and vanillic acid (0.13 mg/g). fao.orgresearchgate.net The total phenolic content of methanolic saffron extract has been measured at 6.54 ± 0.02 mg gallic acid equivalent (GAE)/g dry weight. nih.gov
Table 2: Major Phenolic Acids in Saffron and Their Reported Concentrations
| Phenolic Acid | Part of Plant | Concentration (mg/g dry weight) | Reference |
| Gallic Acid | Stigma | 1.82 ± 0.02 | nih.gov |
| Gallic Acid | Anther | 3.1 | fao.orgresearchgate.net |
| Syringic Acid | Anther | 0.2 | fao.orgresearchgate.net |
| Vanillic Acid | Anther | 0.13 | fao.orgresearchgate.net |
| Caffeic Acid | General | Detected | nih.govresearchgate.net |
| Salicylic Acid | General | Detected | nih.gov |
Anthocyanins and Additional Carotenoid Species
While the dominant carotenoids in saffron are the water-soluble crocins and their lipid-soluble precursor crocetin, other minor carotenoid species are also present. biomedscidirect.comencyclopedia.pubnih.gov These are typically lipophilic (fat-soluble) and include lycopene, α-carotene, β-carotene, and zeaxanthin, which are generally found in trace amounts. biomedscidirect.comnih.govmdpi.com Zeaxanthin is particularly significant as it is the direct precursor for the biosynthesis of saffron's primary apocarotenoids. nih.govresearchgate.netoup.com
Minor Constituents: Terpenoids, Glycosides, and Alkaloids
Saffron's chemical composition includes a range of minor constituents that contribute to its characteristics. biomedscidirect.com The most significant monoterpene aldehyde is safranal, which is the principal volatile compound responsible for saffron's characteristic aroma. encyclopedia.pubnih.gov Safranal constitutes 30% to 70% of saffron's essential oil. biomedscidirect.commdpi.com
Picrocrocin is the most notable glycoside and is the second most abundant component in saffron after crocins. encyclopedia.pubdeluxe.com.ua This colorless monoterpene glycoside is responsible for saffron's bitter taste. encyclopedia.pubnih.gov During the drying process, picrocrocin is enzymatically converted to safranal. encyclopedia.pubnih.gov Other minor glycosides have also been isolated from saffron, including a safranal glycoside and a new carotenoid pigment glycoside. researchgate.net While alkaloids are mentioned as being present in saffron, specific compounds within this class are not extensively detailed in the primary literature concerning this compound's main constituents. nih.govresearchgate.net
Biosynthetic Mechanisms of Key Chemical Constituents
The unique apocarotenoids that define saffron are synthesized through a specific and well-characterized biosynthetic pathway. This process originates from the common carotenoid pathway present in plants.
Zeaxanthin Conversion to Apocarotenoids
The biosynthesis of saffron's principal apocarotenoids—crocins, picrocrocin, and safranal—begins with the C40 carotenoid, zeaxanthin. nih.govresearchgate.netoup.com This pathway involves a critical oxidative cleavage step.
The key enzyme in this conversion is a carotenoid cleavage dioxygenase, specifically the Crocus zeaxanthin 7,8(7′,8′)-cleavage dioxygenase (CsZCD/CCD2). nih.govoup.com This enzyme cleaves zeaxanthin at the 7,8 and 7',8' positions of its polyene chain. nih.govoup.com This single cleavage event generates two products: one C20 molecule, crocetin dialdehyde, and two C10 molecules of hydroxy-β-cyclocitral. oup.comresearchgate.net
Formation of Crocins: The crocetin dialdehyde undergoes further oxidation by aldehyde dehydrogenases to form crocetin, the dicarboxylic acid responsible for saffron's color. researchgate.netresearchgate.net Crocetin is then subjected to sequential glycosylation by UDP-glucosyltransferases (UGTs), which attach glucose or gentiobiose molecules to one or both of its carboxyl groups, forming the various water-soluble crocins. nih.govoup.comresearchgate.net
Formation of Picrocrocin and Safranal: The C10 compound, hydroxy-β-cyclocitral, is converted into picrocrocin, the bitter principle of saffron, through the action of a UDP-glucosyl transferase (UGT709G1). researchgate.net Picrocrocin accumulates in the fresh stigmas. During the subsequent drying and storage of the spice, the action of the β-glucosidase enzyme, or thermal degradation, cleaves the glucose molecule from picrocrocin. encyclopedia.pubnih.gov This process releases the aglycone, which then spontaneously dehydrates to form safranal, the main component of saffron's aroma. encyclopedia.pubnih.govoup.com
Picrocrocin Degradation to Safranal
Safranal (2,6,6-trimethyl-1,3-cyclohexadien-1-carboxaldehyde), the primary volatile compound responsible for the characteristic aroma of saffron, is not significantly present in the fresh stigmas of the Crocus sativus flower. nih.govresearchgate.net Instead, it is a secondary product formed from the degradation of picrocrocin during the post-harvest drying and storage of the stigmas. wikipedia.orgresearchgate.net This transformation is a critical step in the development of saffron's aromatic profile.
The conversion of picrocrocin to safranal is primarily an enzymatic hydrolysis reaction. biomedscidirect.com The process is initiated by the enzyme β-glucosidase , which cleaves the glycosidic bond in the picrocrocin molecule. nih.govtandfonline.com This action removes the glucose moiety, liberating a volatile aglycone intermediate known as 4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde (HTCC). nih.govwikipedia.org
This HTCC intermediate is unstable and subsequently undergoes dehydration, losing a water molecule to transform into the more stable, aromatic aldehyde, safranal. wikipedia.orgwikipedia.org The entire process can be summarized as follows:
Picrocrocin → [β-glucosidase] → D-Glucose + HTCC (aglycone) → [Dehydration] → Safranal + H₂O
While enzymatic action is the primary driver of this conversion, the degradation of picrocrocin can also be induced by heat and chemical conditions. wikipedia.org Studies have shown that heat treatment during the drying process facilitates the breakdown of picrocrocin. nih.gov For instance, a little safranal was produced from picrocrocin in a 50% ethanol (B145695) solution with heat treatment at 50°C and 80°C for 30 minutes. oup.com Similarly, acidic or basic conditions can also hydrolyze picrocrocin to yield safranal. tandfonline.comnih.gov The efficiency of safranal formation is dependent on the drying method and conditions; for example, drying at 55°C for 90 minutes has been suggested as optimal for achieving a high safranal content. researchgate.net The slow degradation of picrocrocin in aqueous extracts has been observed to follow second-order kinetics at various temperatures. nih.gov
Extraction Methodologies for Saffron Oil and Its Bioactive Components
Advanced and Emerging Extraction Technologies
High Hydrostatic Pressure Extraction (HHPE) for Bioactive Enrichment
High Hydrostatic Pressure Extraction (HHPE) is an innovative non-thermal processing technique that utilizes pressures up to 1000 MPa, typically with water as the pressure-transmitting medium. This method is increasingly employed in the food industry for its ability to enhance extraction yield, decrease extraction time, and reduce solvent consumption, making it an eco-friendly alternative to conventional heat treatments. wikipedia.org
For saffron, HHPE has been investigated for the extraction of key nutraceuticals such as crocin (B39872), picrocrocin (B1677794), and safranal (B46814). Studies show a significant positive effect of pressure on extract quality, with reported increases in yield ranging from 52% to 85% for various components. wikipedia.org Specifically, a pressure range of 100-600 MPa in combination with elevated temperatures (30-70 °C) has been studied for saffron bioactive extraction. nih.gov The extraction yield has been observed to increase with an increase in applied pressure. nih.gov Compared to conventional extraction, HHPE has been shown to significantly increase the total phenolic content (TPC) and antioxidant capacity of extracts. wikipedia.org
Pulsed Electric Field Extraction (PEFE) in Saffron Matrix
Pulsed Electric Field Extraction (PEFE) is a promising non-thermal technology that enhances mass transfer during extraction by inducing electroporation, a phenomenon where short, high-voltage pulses create temporary pores in cell membranes. This mechanism significantly increases cell permeability, thereby improving extraction yield and reducing extraction time, solvent consumption, and energy costs. thegoodscentscompany.comthegoodscentscompany.com
In the context of saffron, PEFE has been shown to considerably influence the extraction of major components, including color (crocin), bitterness (picrocrocin), and taste (safranal). For instance, studies have reported increases of 14.1% in color, 15.5% in bitterness, and 10.2% in taste components when saffron stigmas were treated with an electric field strength of 5 kV, 100 pulses, and a pulse width of 35 µs. uni.lu For saffron pomace, PEF treatment at conditions such as 35 pulses, 100 µs pulse width, and an electric field strength of 5 kV led to increases of 5.76% in color, 7.5% in bitterness, and 5.9% in taste. uni.lu The non-thermal nature of PEFE makes it particularly suitable for extracting heat-sensitive compounds. uni.lu
Subcritical Water Extraction (SWE) Parameters
Subcritical Water Extraction (SWE) is a "green" extraction technique that utilizes water at temperatures between its boiling point (100 °C) and its critical point (374 °C), maintained in a liquid state by sufficient pressure (typically 1-22.1 MPa). researchgate.netchemspider.comwikidata.org Under these conditions, water's physical properties, such as its dielectric constant, viscosity, and surface tension, decrease, making its polarity comparable to that of organic solvents like methanol (B129727) or ethanol (B145695). researchgate.netchemspider.comwikidata.orgnih.gov This tunability of water's polarity allows for the selective extraction of polar, moderately polar, and nonpolar bioactive compounds. wikidata.org
SWE offers several advantages, including the replacement of hazardous organic solvents with an environmentally friendly alternative, higher selectivity, increased extraction efficiency, and shorter extraction times. researchgate.netwikidata.org
Table 1: Optimal Subcritical Water Extraction Parameters for Saffron Components
| Saffron Part | Target Compounds | Temperature Range | Time Range | Key Findings | Citation |
| Corms | Antioxidant activity, Total Phenolic Content (TPC) | 100–180 °C | 10–30 min | Optimal at 180 °C and 21.99 min for maximizing TPC and antioxidant activity. | nih.gov |
| Bioactive compounds (picrocrocin, safranal, crocin) | 105–125 °C | 5–15 min | Moderate times and low temperatures best for picrocrocin and safranal; crocin content decreased with increasing time and temperature due to sensitivity. Optimal at 105 °C and 7.32 min for picrocrocin, safranal, and crocin. | researchgate.net | |
| Petals | Phenolic compounds | 120–160 °C | 20–60 min | Best quantitative results with 96% ethanol and 125 °C. | nih.gov |
While SWE can produce higher yields of phenolics compared to methanol or ethanol extraction, it is crucial to note that crocin, a major saffron pigment, is sensitive to higher temperatures and can degrade under subcritical conditions. researchgate.netwikidata.org
Factors Influencing Extraction Yield and Chemical Profile
The efficiency and chemical profile of saffron oil extraction are significantly influenced by various parameters, including the choice of solvent, and the manipulation of temperature, pressure, and time.
Impact of Solvent Composition and Ratio
The selection of an appropriate solvent is paramount in saffron extraction due to the diverse polarities of its bioactive components. Saffron contains both hydrophilic (water-loving) and lipophilic (fat-loving) compounds. nih.gov
Crocins and Picrocrocin: These compounds are hydrophilic and are effectively extracted with polar solvents such as water and alcohols (e.g., ethanol, methanol). nih.govnih.govnih.govnih.govuni.lu
Safranal: As the main volatile component and a less polar compound, safranal can be extracted well with less polar solvents like diethyl ether and petroleum ether. However, ethanol/water mixtures have also shown effectiveness. nih.govnih.govuni.lu
Role of Temperature, Pressure, and Time on Extract Composition
The interplay of temperature, pressure, and time critically dictates the extraction yield and the chemical integrity of saffron's bioactive components.
Temperature: Increasing the extraction temperature generally enhances the solubility of compounds and accelerates the mass transfer process, leading to a higher extraction rate. metabolomicsworkbench.org However, this must be balanced against the thermal stability of the compounds. Crocin, for example, is relatively heat-sensitive, and excessive heat can lead to its degradation into smaller, less active molecules. researchgate.netmetabolomicsworkbench.org For safranal, higher temperatures can increase its content due to the direct thermal conversion of picrocrocin, although enzymatic conversion pathways are inactivated above 60 °C. Some studies suggest a brief initial period at high temperatures (e.g., 80-92 °C for 20 minutes) followed by lower temperatures (e.g., 43 °C) can significantly increase safranal content. Picrocrocin content can increase with dehydration temperature (e.g., 40 °C) but may decrease with prolonged storage. nih.gov
Pressure: In pressure-assisted extraction techniques like HHPE and SWE, pressure plays a crucial role. In HHPE, increased pressure directly correlates with an increased extraction yield of bioactive compounds. wikipedia.orgnih.gov For SWE, applying sufficient pressure keeps water in its liquid state above its atmospheric boiling point, which enhances the solvent's ability to dissolve and penetrate the plant matrix, thereby improving extraction efficiency. thegoodscentscompany.comchemspider.com
Time: Longer extraction times generally allow for more complete extraction of target compounds. metabolomicsworkbench.org However, prolonged exposure can also lead to the degradation of heat-sensitive components, as seen with crocin, or the co-extraction of undesirable substances. metabolomicsworkbench.org Optimal extraction times vary depending on the specific method and target compounds; for instance, 5 hours at 25 °C with 50% aqueous ethanol has been found optimal for crocin, picrocrocin, and safranal. nih.gov Modern extraction methods often aim to significantly shorten extraction times while maintaining or improving yield. wikipedia.orgthegoodscentscompany.com
Comparison of Extraction Efficiencies Across Methodologies
The landscape of saffron extraction has evolved from traditional methods to advanced techniques, each offering distinct advantages in terms of efficiency, selectivity, and extract quality. Modern methods, including Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), Subcritical Water Extraction (SWE), Pulsed Electric Field (PEF), and High Hydrostatic Pressure Extraction (HHPE), generally provide increased yield and purity of bioactive compounds compared to conventional approaches like maceration, Soxhlet extraction, and steam distillation. nih.govthegoodscentscompany.comnih.govnih.gov
Traditional Methods: While methods like Soxhlet extraction can achieve high yields, the prolonged heat exposure involved may degrade delicate bioactive molecules, such as safranal. uni.luwikidata.org
Microwave-Assisted Extraction (MAE): MAE has often demonstrated superiority over maceration extraction (ME), UAE, and SFE in extracting bioactive compounds from saffron. nih.gov
Ultrasound-Assisted Extraction (UAE): UAE is recognized for being faster and more efficient than traditional methods. wikidata.org It has shown particular efficiency in extracting crocetin (B7823005) esters but may be less efficient for safranal compared to SWE and MAE.
High Hydrostatic Pressure Extraction (HHPE): HHPE significantly increases the total phenolic content, antioxidant capacity, and the yield of specific compounds when compared to conventional extraction methods. wikipedia.org
Pulsed Electric Field Extraction (PEFE): PEFE has been shown to enhance the extraction of color, bitterness, and taste components from saffron. uni.lu
Subcritical Water Extraction (SWE): SWE can yield higher amounts of phenolics than conventional methanol or ethanol extractions. wikidata.org However, it is important to consider that higher temperatures in SWE can lead to the degradation of crocins. researchgate.net
The choice of extraction methodology ultimately depends on the specific bioactive compounds targeted and the desired quality attributes of the saffron extract. No single method is universally superior for all saffron components, necessitating a tailored approach based on the intended application.
Analytical Techniques for Comprehensive Chemical Profiling of Saffron Oil
Hyphenated and Coupled Analytical Platforms
Hyphenated techniques combine separation methods with detection methods, offering enhanced resolution, sensitivity, and specificity for the analysis of complex matrices like saffron oil. These platforms allow for the identification and quantification of a wide range of compounds, including volatile and non-volatile constituents.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF MS/MS) for Compound Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF MS/MS) are powerful tools for the comprehensive chemical profiling of this compound. These techniques enable the separation of various compounds present in saffron extracts, followed by their identification and quantification based on their mass-to-charge ratio and fragmentation patterns nih.govmdpi.comresearchgate.net.
Key compounds identified and quantified using LC-MS/MS and LC-QTOF MS/MS in this compound and extracts include:
Crocins: These water-soluble glycosidic carotenoids are primarily responsible for saffron's vibrant color. LC-MS/MS can identify various crocin (B39872) isomers (e.g., trans-crocin, cis-crocin, crocin-2, crocin-3, crocin-4) and their derivatives nih.govmdpi.comresearchgate.netnih.govbiomedgrid.comcsic.esresearchgate.net. Trans-crocin 4 is often reported as the predominant crocin isomer biomedgrid.com.
Picrocrocin (B1677794): A monoterpene glycoside, picrocrocin is the precursor to safranal (B46814) and is responsible for saffron's bitter taste mdpi.comnih.govmdpi.comoup.comresearchgate.net. LC-MS/MS allows for its identification and quantification, distinguishing it from other compounds researchgate.netcsic.es.
Safranal: This volatile monoterpene aldehyde is the main compound responsible for saffron's characteristic aroma mdpi.comnih.govmdpi.comoup.comresearchgate.net. While often analyzed by GC-MS for volatile profiling, LC-MS/MS can also be used for its determination, especially in extracts nih.govmdpi.comresearchgate.net.
Flavonoids: Saffron also contains various flavonoids, including kaempferol (B1673270) and quercetin, and their glycoside derivatives (e.g., kaempferol-O-glucoside, kaempferol-O-diglucoside, kaempferol-O-triglucoside, quercetin-O-diglucoside, moracetin) nih.govmdpi.comnih.gov. LC-MS/MS is effective in identifying and quantifying these phenolic compounds, which contribute to the antioxidant properties of saffron nih.govnih.govmdpi.com.
LC-MS/MS methods have been developed and validated for the detection of these key compounds, monitoring specific precursor and product ions for enhanced selectivity and sensitivity researchgate.net. For instance, deprotonated ions and their fragmentations are monitored for safranal (m/z 149→113), crocetin (B7823005) (m/z 327→283), picrocrocin (m/z 329→167), and various crocins researchgate.net.
Table 1: Key Compounds Identified and Their Roles in Saffron
| Compound Class | Specific Compounds (Examples) | Primary Contribution | Analytical Technique |
| Apocarotenoids | Crocins (e.g., trans-crocin, cis-crocin, crocin-2, crocin-3, crocin-4) | Color | LC-MS/MS, LC-QTOF MS/MS |
| Apocarotenoids | Picrocrocin | Bitter Taste | LC-MS/MS, LC-QTOF MS/MS |
| Monoterpenes | Safranal | Aroma | LC-MS/MS, LC-QTOF MS/MS, GC-MS |
| Flavonoids | Kaempferol, Quercetin, and their glycosides | Antioxidant properties | LC-MS/MS, LC-QTOF MS/MS |
Research findings indicate that LC-QTOF MS/MS analysis can monitor multiple crocin isomers, safranal, picrocrocin, kaempferol, and quercetin, along with their derivatives nih.govmdpi.com. For example, a study on saffron extracts analyzed by LC-QTOF MS/MS identified crocin, crocin-2, and crocin-3, with discrimination of cis- and trans-isomers mdpi.com. The total crocin content was calculated by summing the concentrations of all identified crocin species mdpi.com.
On-line and Off-line Chromatographic Assays for Bioactivity Screening (e.g., HPLC-ABTS)
Chromatographic assays can be coupled with bioactivity screening methods to identify compounds responsible for specific biological activities, such as antioxidant potential. This can be performed either on-line, where the separated compounds are directly introduced into a bioassay system, or off-line, where fractions are collected after separation and then tested for bioactivity.
High-Performance Liquid Chromatography (HPLC) coupled with 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay (HPLC-ABTS) is a prominent example of such a coupled platform used for this compound analysis tandfonline.comtandfonline.com. This method allows for the separation of antioxidant compounds in saffron extracts by HPLC, followed by their detection based on their ability to scavenge the ABTS radical cation.
In HPLC-ABTS, the ABTS radical cation (ABTS•+) is typically generated by mixing ABTS solution with potassium persulfate, resulting in a blue-green solution that absorbs strongly at 734 nm tandfonline.comncsu.edu. When an antioxidant compound elutes from the HPLC column and reacts with the ABTS•+ reagent, the absorbance at 734 nm decreases, indicating radical scavenging activity tandfonline.com. This on-line derivatization allows for the direct visualization of peaks corresponding to compounds with antioxidant properties tandfonline.com.
Studies have utilized HPLC-ABTS to investigate the antioxidant compounds in saffron extracts. For instance, crude saffron extracts have shown high total antioxidant activity against the ABTS•+ radical tandfonline.com. While crude extracts exhibit strong activity, crocin fractions separated by preparative TLC have shown weaker antiradical activity, suggesting the synergistic effect of various compounds or the presence of other potent antioxidants tandfonline.com. Other phenolic compounds and flavonoids detected at 280 nm also contribute to the antioxidant capacity tandfonline.com.
Challenges in this compound Chemical Analysis and Standardization
Despite the advancements in analytical techniques, several challenges persist in the chemical analysis and standardization of this compound, primarily due to its complex chemical composition and the limitations of traditional methods.
Interferences in Spectrophotometric Quantifications
Spectrophotometric methods, particularly UV-Vis spectroscopy, are traditionally used for assessing saffron quality according to the ISO 3632 standard nih.goveurofins.frmdpi.comut.ac.ir. This standard evaluates saffron quality based on the absorbance of a 1% aqueous solution at specific wavelengths: 440 nm for crocin (color), 257 nm for picrocrocin (taste), and 330 nm for safranal (aroma) nih.govmdpi.comut.ac.ir. However, these spectrophotometric quantifications are prone to significant interferences and limitations nih.govnih.goveurofins.frmdpi.comresearchgate.netusda.gov.
The main challenge arises from the overlapping absorption bands of various compounds present in saffron nih.govmdpi.com. For example, crocins show an absorption spectrum between 250 and 470 nm, which overlaps with the wavelengths used to quantify picrocrocin (257 nm) and safranal (330 nm) nih.govmdpi.com. This spectral overlap leads to an overestimation of safranal and picrocrocin content, as other substances contribute to the absorbance at these wavelengths nih.govmdpi.comeurofins.frmdpi.comusda.gov. Consequently, the ISO method may not accurately determine the actual concentrations of these quality-defining compounds, leading to difficulties in assigning saffron to its proper commercial category and detecting adulteration nih.goveurofins.frmdpi.comusda.govresearchgate.net. Some studies have reported a poor correlation between total crocin content and safranal content obtained using the ISO method compared to chromatographic analyses like LC-MS/MS nih.govmdpi.comresearchgate.net.
Method Validation for Accurate Constituent Determination
Accurate determination of this compound constituents necessitates rigorous method validation. Method validation ensures that analytical procedures are reliable, reproducible, and fit for their intended purpose, covering parameters such as linearity, selectivity, sensitivity, accuracy, and precision csic.esnih.govacs.orgmdpi.com.
Linearity and Selectivity: A method must demonstrate a linear response over a relevant concentration range for each analyte csic.esnih.govacs.orgmdpi.com. Selectivity is crucial to ensure that the method can distinguish the target analytes from other compounds in the complex saffron matrix, minimizing interferences nih.govacs.orgmdpi.com. For instance, LC-MS/MS offers superior selectivity compared to spectrophotometry due to its ability to separate and identify individual compounds based on their unique mass characteristics nih.govmdpi.comresearchgate.net.
Accuracy and Precision: Accuracy refers to how close a measured value is to the true value, while precision indicates the reproducibility of measurements csic.esnih.govmdpi.com. Validation studies for saffron constituents, such as crocetin, have shown acceptable accuracy and precision (intraday and interday variability) for chromatographic methods nih.gov. For example, a validated HPLC method for crocetin determination in human serum demonstrated good linearity, selectivity, accuracy (bias within ±15%), and precision (CV% within ±15%) nih.gov.
Limits of Detection (LOD) and Quantification (LOQ): These parameters define the lowest concentrations of an analyte that can be reliably detected and quantified, respectively csic.esmdpi.com. For saffron compounds like safranal, LOD and LOQ values indicate the method's sensitivity for identification and quantification mdpi.com.
The complexity of saffron's chemical profile, with its numerous volatile and non-volatile compounds, necessitates the use of validated, high-resolution techniques like LC-MS/MS and GC-MS for accurate constituent determination and standardization researchgate.netcsic.esnih.govnih.gov. These advanced methods overcome the limitations of simpler spectrophotometric approaches, providing a more reliable basis for quality control and authenticity assessment of this compound.
Pharmacological Activities and Molecular Mechanisms of Saffron Oil Constituents
Antioxidant Activity: Cellular and Molecular Mechanisms
Saffron oil and its constituents exhibit potent antioxidant capabilities, crucial for counteracting oxidative stress, which is implicated in numerous chronic diseases. nih.govnih.govnih.govxiahepublishing.commdpi.com This activity is primarily mediated through direct scavenging of reactive oxygen species (ROS) and the modulation of endogenous antioxidant defense systems. nih.govxiahepublishing.com
Reactive Oxygen Species Scavenging Pathways
The carotenoids present in saffron, such as crocin (B39872) and crocetin (B7823005), are well-established free radical scavengers. nih.govacademicjournals.org These compounds can directly neutralize various ROS, including superoxide (B77818) radicals, hydroxyl radicals, and peroxyl radicals, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. nih.govxiahepublishing.comacademicjournals.org The phenolic and flavonoid content of saffron also contributes to its free radical scavenging activity, with compounds like gallic acid and pyrogallol (B1678534) identified as key contributors. nih.gov Studies using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical activity and FRAP (Ferric Reducing Activity of Plasma) have demonstrated the strong radical scavenging potential of saffron extracts. nih.gov
Modulation of Endogenous Antioxidant Systems
Beyond direct scavenging, this compound constituents enhance the body's intrinsic antioxidant defense mechanisms. They have been shown to restore and increase the activity and content of crucial endogenous antioxidant enzymes and molecules. These include glutathione (B108866) (GSH), glutathione peroxidase (GPx), glutathione reductase (GR), glutathione S-transferase (GST), superoxide dismutase (SOD), and catalase (CAT). nih.govnih.govxiahepublishing.comnih.gov For instance, crocetin has been observed to increase cardiac Cu and Zn-SOD1 and decrease malondialdehyde (MDA) content, an indicator of oxidative stress. nih.gov In diabetic rat models, saffron treatment significantly increased glutathione levels and the activities of catalase and superoxide dismutase, while decreasing malondialdehyde and nitric oxide levels in a dose-dependent manner. nih.gov This modulation helps to maintain cellular redox balance and protect against oxidative modifications. nih.gov
Table 1: Impact of Saffron Constituents on Oxidative Stress Markers
| Constituent/Extract | Effect on Antioxidant Enzymes/Molecules | Effect on Oxidative Stress Markers | Reference |
| Crocetin | Increased cardiac Cu and Zn-SOD1 | Decreased MDA content | nih.gov |
| Saffron Extract | Increased GSH, Catalase, SOD activities | Decreased MDA, Nitric Oxide levels | nih.gov |
Anti-inflammatory Effects: Immunomodulatory Pathways
Saffron and its active components exhibit significant anti-inflammatory and immunomodulatory properties, which are critical in mitigating inflammatory processes associated with various diseases. kne-publishing.comresearchgate.netnih.govresearchgate.netmums.ac.ir These effects are achieved through the regulation of pro-inflammatory cytokines and mediators, as well as their impact on leukocyte migration and inflammatory cell signaling pathways. nih.govkne-publishing.comresearchgate.netnih.govmums.ac.ir
Regulation of Pro-inflammatory Cytokines and Mediators
Saffron and its constituents, particularly crocin and crocetin, effectively down-regulate the production and expression of key pro-inflammatory cytokines and mediators. Studies have shown a reduction in levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-12 (B1171171) (IL-12), interleukin-17A (IL-17A), and interferon-gamma (IFN-γ). nih.govnih.govkne-publishing.comnih.govmums.ac.irresearchgate.netscielo.br For example, crocetin up-regulated anti-inflammatory IL-10 activity and decreased pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. nih.gov Saffron extract treatment in diabetic rats significantly down-regulated the mRNA expression of TNF-α and IL-6 in a dose-dependent manner. nih.gov Furthermore, saffron has been shown to suppress the activity of key pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), myeloperoxidase (MPO), and phospholipase A2. kne-publishing.comresearchgate.netmums.ac.irresearchgate.net It also inhibits the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). kne-publishing.comresearchgate.net
Table 2: Saffron's Influence on Pro-inflammatory Cytokines and Mediators
| Constituent/Extract | Effect on Cytokines/Mediators | Reference |
| Crocetin | Decreased TNF-α, IL-1β, IL-6; Increased IL-10 | nih.gov |
| Saffron Extract | Down-regulated TNF-α, IL-6 mRNA expression | nih.gov |
| Saffron/Constituents | Suppressed PGE2, NO, COX-2, iNOS, MPO, Phospholipase A2 | kne-publishing.comresearchgate.netmums.ac.irresearchgate.net |
Impact on Leukocyte Migration and Inflammatory Cell Signaling
Saffron and its components exert immunomodulatory effects by influencing leukocyte migration and modulating crucial inflammatory cell signaling pathways. Crocetin has been shown to reduce leukocyte adherence to endothelial cells induced by advanced glycation end products (AGEs) in vitro and down-regulate the expression of adhesion molecules such as ICAM-1 (Intercellular Adhesion Molecule-1) and MMP (Matrix Metalloproteinase). nih.gov These adhesion molecules facilitate the transmigration of leukocytes across vascular endothelia during inflammation. nih.gov
At the molecular level, saffron and its constituents modulate several key signaling pathways involved in inflammation. These include the suppression of nuclear factor-kappa B (NF-κB) activation, a central regulator of pro-inflammatory gene expression. kne-publishing.comresearchgate.netnih.govresearchgate.netmums.ac.irresearchgate.net Saffron directly inhibits NF-κB, leading to decreased production of pro-inflammatory cytokines. kne-publishing.com Furthermore, saffron components regulate mitogen-activated protein kinases (MAPK) pathways, including the inhibition of JNK (c-Jun N-terminal kinases) phosphorylation and modulation of ERK1/2 (extracellular signal-regulated kinases 1/2) and p38 pathways. kne-publishing.comresearchgate.netnih.govresearchgate.net Other modulated pathways include PI3K/Akt (Phosphoinositide 3-kinase/Akt), TLR-4 (Toll-like receptor 4), HO-1/Nrf2 (Heme oxygenase-1/Nuclear factor erythroid 2-related factor 2), and COX-2. kne-publishing.comresearchgate.netnih.govresearchgate.net These actions collectively contribute to the anti-inflammatory and immunoregulatory effects of this compound constituents. researchgate.netnih.govmums.ac.ir
Anticancer and Antitumor Properties: Mechanistic Insights
Saffron and its major active compounds, including crocin, crocetin, and safranal (B46814), demonstrate significant anticancer and antitumor properties across various cancer types, such as lung, breast, skin, prostate cancer, and leukemia. academicjournals.orgrjpharmacognosy.irresearchgate.netmdpi.commdpi.comnih.govresearchgate.net These effects are attributed to a multifaceted array of molecular mechanisms that selectively target malignant cells while often preserving normal cells. mdpi.comresearchgate.net
One primary mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. rjpharmacognosy.irmdpi.commdpi.comnih.govresearchgate.net Saffron constituents can trigger caspase-dependent apoptotic pathways, leading to the demise of cancerous cells. mdpi.comnih.gov They also induce cell cycle arrest, preventing uncontrolled proliferation of tumor cells. rjpharmacognosy.irresearchgate.netmdpi.comresearchgate.net
Furthermore, saffron and its compounds inhibit the synthesis of DNA and RNA in cancer cells, thereby impeding their growth and replication. academicjournals.orgresearchgate.netmdpi.commdpi.comnih.govresearchgate.net This inhibitory effect on nucleic acid synthesis is considered a main mechanism of their anticarcinogenic activity. academicjournals.orgmdpi.com Other reported mechanisms include the modulation of carcinogen metabolism, regulation of gene expression (e.g., suppression of matrix metalloproteinases and urokinase activity, modulation of detoxifying enzymes like glutathione-S-transferase, glutathione peroxidase, catalase, and superoxide dismutase), and stimulation of cell-to-cell gap junction communication. rjpharmacognosy.irresearchgate.netmdpi.commdpi.comnih.govresearchgate.net Saffron carotenoids may also interact with topoisomerase II, an enzyme crucial for DNA-protein interactions, contributing to their antitumor effects. researchgate.netnih.govresearchgate.net Additionally, saffron has been shown to down-regulate DNA methyltransferases and dysregulate DNA repair intermediates in cancer cells. mdpi.com The selective cytotoxicity of saffron against cancer cells, while sparing normal cells, highlights its potential as a chemopreventive and therapeutic agent. mdpi.comresearchgate.net
Table 3: Mechanistic Insights into Saffron's Anticancer Properties
| Mechanism of Action | Key Effects on Cancer Cells | Reference |
| Apoptosis Induction | Triggering caspase-dependent pathways, selective cytotoxicity | rjpharmacognosy.irmdpi.commdpi.comnih.govresearchgate.net |
| Cell Cycle Arrest | Halting uncontrolled proliferation | rjpharmacognosy.irresearchgate.netmdpi.comresearchgate.net |
| Inhibition of DNA/RNA Synthesis | Impeding growth and replication | academicjournals.orgresearchgate.netmdpi.commdpi.comnih.govresearchgate.net |
| Modulation of Gene Expression | Suppression of matrix metalloproteinases, urokinase activity; modulation of detoxifying enzymes | rjpharmacognosy.irresearchgate.netmdpi.comnih.gov |
| Interaction with Topoisomerase II | Disrupting DNA-protein interactions | researchgate.netnih.govresearchgate.net |
| Regulation of DNA Methyltransferases & Repair | Down-regulation of DNMTs, dysregulation of DNA repair intermediates | mdpi.com |
Toxicological Evaluation and Safety Assessment of Saffron Oil and Its Components
Acute Toxicity Studies: Dose-Response and Lethal Dose Determinations
Acute toxicity studies are initial assessments designed to determine the short-term adverse effects of a substance and establish lethal dose (LD50) values. These studies typically involve a single administration of varying doses, followed by observation for a defined period, often 14 days. nih.govsid.ir
For saffron extracts, toxicological data indicate variability depending on the extract type and route of administration. The intraperitoneal (IP) LD50 values for saffron stigma and petal extracts in mice were reported as 1.6 g/kg and 6 g/kg, respectively. nih.govsid.ir Oral administration of saffron in BALB/c mice showed an LD50 value of 4120 ± 556 mg/kg. nih.govsid.ir An ethanolic extract of saffron administered orally to mice at doses up to 5 g/kg body weight did not result in acute toxic effects or death, while an IP LD50 of 3.5 g/kg body weight was observed in rats for ethanolic extracts. longdom.org
Safranal (B46814), a major volatile constituent of saffron oil, has also been subject to acute toxicity evaluations. Its LD50 values vary significantly based on the administration route and animal species. For intraperitoneal administration, safranal LD50 values were 1.48 mL/kg in male mice, 1.88 mL/kg in female mice, and 1.50 mL/kg in male Wistar rats. nih.govnih.govresearchgate.net Oral administration yielded higher LD50 values, indicating lower toxicity via this route: 21.42 mL/kg in male mice, 11.42 mL/kg in female mice, and 5.53 mL/kg in male rats. nih.govnih.govresearchgate.net According to toxicity classifications, safranal is considered low-toxic via the acute intraperitoneal route and practically non-toxic via acute oral administration in both mice and rats. nih.gov
Crocin (B39872), another principal compound, did not cause mortality in mice even at high oral doses of 3 g/kg within two days. sid.irnih.gov
The following table summarizes acute toxicity data for saffron and its key constituents:
| Compound/Extract | Species | Route of Administration | LD50 Value | Reference |
| Saffron Stigma Extract | Mice | Intraperitoneal (IP) | 1.6 g/kg | nih.govsid.ir |
| Saffron Petal Extract | Mice | Intraperitoneal (IP) | 6 g/kg | nih.govsid.ir |
| Saffron (suspension in water) | BALB/c Mice | Oral | 4120 ± 556 mg/kg | nih.govsid.irlongdom.org |
| Saffron Ethanolic Extract | Mice | Oral | >5 g/kg | longdom.org |
| Saffron Ethanolic Extract | Rats | Intraperitoneal (IP) | 3.5 g/kg | longdom.org |
| Safranal | Male Mice | Intraperitoneal (IP) | 1.48 mL/kg | nih.govnih.govresearchgate.net |
| Safranal | Female Mice | Intraperitoneal (IP) | 1.88 mL/kg | nih.govnih.govresearchgate.net |
| Safranal | Male Wistar Rats | Intraperitoneal (IP) | 1.50 mL/kg | nih.govnih.govresearchgate.net |
| Safranal | Male Mice | Oral | 21.42 mL/kg | nih.govnih.govresearchgate.net |
| Safranal | Female Mice | Oral | 11.42 mL/kg | nih.govnih.govresearchgate.net |
| Safranal | Male Rats | Oral | 5.53 mL/kg | nih.govnih.govresearchgate.net |
| Crocin | Mice | Oral | >3 g/kg | sid.irnih.gov |
Sub-acute and Sub-chronic Toxicity Investigations: Organ System Impacts
Sub-acute and sub-chronic toxicity studies assess the effects of repeated exposure over a period ranging from a few weeks to several months. These investigations examine impacts on body weight, hematological parameters, biochemical markers, and histopathological changes in various organ systems. nih.gov
In sub-acute studies, intraperitoneal administration of saffron (stigma) ethanolic extract (0.35, 0.7, 1.05 g/kg) for two weeks in rats led to a dose-dependent decrease in body weight. nih.govsid.ir Additionally, decreased hemoglobin (Hb), hematocrit (HCT), and red blood cell (RBC) counts were reported, while total white blood cell (WBC) counts increased dose-dependently. nih.govsid.ir Elevated levels of liver injury enzymes, alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), were also observed. nih.govsid.ir Aqueous extracts of saffron petals (1.2, 2.4, and 3.6 g/kg) and stigmas (0.16, 0.32, and 0.48 g/kg) also resulted in a significant decrease in body weight in rats, along with reduced Hb, HCT, and RBC counts, indicating anemia. sid.ir Liver and lung injuries were noted in animals receiving petal extract. sid.ir
Safranal, when administered orally to male rats daily for 21 days in sub-acute toxicity tests, led to a significant decrease in RBC counts, hematocrit, hemoglobin, and platelets. nih.govresearchgate.net Biochemical analysis revealed decreased cholesterol, triglyceride, and alkaline phosphatase (ALP) levels, alongside increased lactate (B86563) dehydrogenase (LDH) and serum urea (B33335) nitrogen (BUN). nih.govresearchgate.net Histological examinations indicated no toxic effects on the heart, liver, and spleen, but pathological changes were observed in the kidney and lung. nih.govnih.govresearchgate.net Safranal also caused a significant decrease in body weight in sub-acute tests. nih.gov
For crocin, administration of 50, 100, and 200 mg/kg intraperitoneally once a week for four weeks in rats did not alter serum parameters such as ALT, AST, ALP, urea, uric acid, and creatinine, nor did it affect malondialdehyde (MDA) and glutathione (B108866) (GSH) content in the liver. nih.gov Histopathological examination revealed no significant toxicity. nih.gov
Sub-chronic toxicity studies, typically lasting 30-90 days, involve assessments of biochemical and hematological parameters, organ weights, food consumption, and cardiorespiratory function. nih.gov Oral administration of saffron (4000 and 5000 mg/kg) for five weeks in BALB/c mice significantly decreased RBC and WBC counts and hemoglobin levels. nih.gov
In Vitro Cytotoxicity Assessments on Various Cell Lines
In vitro cytotoxicity assessments provide insights into the direct cellular effects of this compound and its components on different cell lines, including cancer cells and normal cells.
Saffron and its constituents, particularly crocins (CRCs) and their methyl ester derivative dimethylcrocetin (DMCRT), have demonstrated cytotoxic effects against various cancer cell lines. Studies on glioblastoma and rhabdomyosarcoma cell lines showed that both CRCs and DMCRT exhibited dose- and time-dependent cytotoxic effects. nih.govresearchgate.net These compounds induced apoptosis, characterized by the upregulation of pro-apoptotic genes like BAX and BID, and downregulation of anti-apoptotic genes such as MYCN and BCL-2, along with SOD1 and GSTM1. nih.gov Concentrations of saffron or its compounds up to 16 mg/mL have been linked to apoptotic cell death rather than necrosis. nih.gov
Saffron extracts have shown antiproliferative and cytotoxic effects in carcinomic human alveolar basal epithelial cells (lung cancer cell line). phcog.com The ethanolic extract of saffron decreased cell viability in these malignant cells in a concentration- and time-dependent manner, with IC50 values of 1500 µg/mL and 565 µg/mL after 24 and 48 hours, respectively. phcog.com In contrast, the extract did not significantly decrease cell viability in non-malignant L929 cells, even at higher concentrations, suggesting a selective cytotoxic effect on cancer cells. phcog.com
Crocin has been reported to induce apoptosis in HeLa cells, with an LD50 of 3 mM. orientjchem.org Microscopic examination of crocin-treated HeLa cells revealed vacuolated areas, shrinkage, size decrease, and pyknotic nuclei, indicating activation of programmed cell death pathways. orientjchem.org Crocetin (B7823005) also exhibited anti-proliferative effects in a concentration-dependent manner, inducing p21(WAF1/Cip1) and p53-dependent and independent processes leading to cell cycle arrest and apoptosis in three types of cancer cells. orientjchem.org Saffron and crocetin have also been shown to prompt apoptosis in human breast cancer cells (MCF-7) via p53-mediated activation of apoptosis and caspase-dependent pathways. orientjchem.org
Mitigation of Specific Constituent Toxicity by Saffron Extracts
Research indicates that whole saffron extracts can mitigate the toxic effects of some of its isolated constituents, particularly safranal. This suggests a potential synergistic or protective effect of the complex mixture of compounds present in saffron.
In animal experiments, the aqueous extract of saffron was found to decrease the toxic effect of safranal under acute and sub-acute conditions. nih.govresearchgate.net Co-treatment of safranal (1.2 mL/kg, IP) with saffron (5, 10, 20, and 30 mg/kg, IP) for four days significantly reduced the mortality rate in rats. nih.govresearchgate.netscispace.combrieflands.com Similarly, in a sub-acute model, concurrent administration of safranal (0.2 mL/kg/day) and saffron (5, 10, and 20 mg/kg/day) resulted in a notable decrease in animal mortality. nih.govresearchgate.net
Preclinical Safety Profiles and Research Implications
Preclinical studies consistently indicate that saffron and its major components (crocin, crocetin, and safranal) generally exhibit a favorable safety profile at pharmacological doses. frontiersin.orgresearchgate.net In both experimental and clinical investigations, saffron has shown no significant toxicity when administered at therapeutic doses. sid.irfrontiersin.org Acute, sub-acute, sub-chronic, and chronic toxicity tests have largely reported no significant changes in biochemical parameters, hematological parameters, or the integrity of major body organs, among other factors. nih.govfrontiersin.org
The protective effects of saffron and its constituents against various chemical and natural toxins have been reported in animal studies, affecting tissues such as the brain, heart, liver, kidney, and lung. semanticscholar.orgresearchgate.net These protective actions are often linked to their antioxidant properties. nih.govsemanticscholar.org
The research implications are significant: while saffron and its main constituents appear safe at therapeutic concentrations, further long-term and diverse route of administration studies are needed to fully re-evaluate these results and establish comprehensive safety data, especially for isolated compounds and very high doses. nih.govfrontiersin.org
Future Research Trajectories and Translational Prospects for Saffron Oil Chemistry
Discovery of Novel Bioactive Compounds and Synergistic Interactions
Saffron contains over 150 identified compounds, encompassing both volatile and non-volatile constituents, with crocins, picrocrocin (B1677794), and safranal (B46814) being the most prominent bioactive molecules nih.govfishersci.caresearchgate.net. Despite significant advancements, the complete chemical profile of saffron oil and the intricate interactions among its constituents remain areas of active investigation. Future research is poised to identify novel bioactive compounds beyond these well-characterized ones, including a deeper exploration of the more than 160 additional volatile components that have been identified uni.lu.
Application of Omics Technologies for Comprehensive Metabolite Profiling
The advent of 'omics' technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides a powerful and holistic framework for unraveling the complex biological processes within Crocus sativus fishersci.canih.gov. The 'Saffron omics' initiative exemplifies this concerted effort, aiming to advance collaborative research in areas such as DNA fingerprinting for quality control, chemical fingerprinting, and comprehensive profiling of its proteome, transcriptome, and metabolome nih.gov.
Metabolomics, in particular, offers an unbiased and comprehensive qualitative and quantitative overview of saffron's metabolites, thereby elucidating their associations with its therapeutic and aesthetic properties nih.gov. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in this profiling, enabling the identification of saffron's authenticity and detecting adulteration through chemical fingerprints of phenolic compounds nih.govwikidata.orgnih.gov. The integration of these omics approaches with artificial intelligence and machine learning algorithms holds immense promise for enhancing crop quality and improving the production of functional compounds fishersci.ca. A key challenge lies in correlating variations in biochemical pathways and metabolic networks with the physiological and developmental phenotypes of saffron, ultimately leading to the engineering of saffron plants with improved characteristics nih.govlipidmaps.org.
Engineering of Biosynthetic Pathways for Enhanced Production of Key Components
The traditional cultivation and manual harvesting of saffron are labor-intensive, requiring approximately 250,000 crocus flowers to yield just one kilogram of saffron, making it one of the world's most expensive spices uni.lu. This economic constraint drives research into engineering biosynthetic pathways to enhance the production of key saffron components.
A significant breakthrough has been the identification of carotenoid cleavage dioxygenase 2 (CCD2), an enzyme responsible for the initial step in the biosynthesis of saffron constituents, specifically the cleavage of zeaxanthin (B1683548) to produce crocetin (B7823005) dialdehyde (B1249045) nih.gov. This discovery has paved the way for synthetic-biological approaches to saffron production. Several companies are actively developing biosynthetic routes to express saffron-derived genes in engineered microbes, enabling large-scale production through fermentation uni.lu. This innovative strategy aims to reduce production costs, streamline the supply chain, and facilitate the creation of customized saffron components with enhanced aroma, taste, or color profiles uni.lu.
Future engineering strategies involve manipulating metabolic pathways to increase the flux of carbon towards desired metabolites, blocking intermediate steps that lead to alternative products, enhancing the activity of key enzymes, and inhibiting enzymes responsible for the degradation of target compounds. Research continues to focus on identifying novel CCD2-type genes, establishing efficient in vivo and in vitro assay systems for CCD2-mediated zeaxanthin cleavage, and optimizing CCD2 enzymes through directed evolution nih.gov.
Development of Standardized this compound Reference Materials for Research
The quality of this compound is intrinsically linked to the concentration of its primary metabolites: crocin (B39872), picrocrocin, and safranal. However, these concentrations can vary significantly depending on environmental factors, cultivation practices, and post-harvest processing methods such as drying, extraction, and analysis. While the International Organization for Standardization (ISO) 3632 standards provide a framework for saffron quality classification, concerns exist regarding the accuracy of safranal measurement using the current ISO method, suggesting a need for re-evaluation and comparison with more precise techniques like High-Performance Liquid Chromatography (HPLC).
The development and widespread adoption of standardized this compound reference materials are paramount for ensuring consistent and reliable research outcomes across different studies and laboratories globally. This necessitates the establishment of robust analytical methodologies, including HPLC, LC-MS, and NMR, for the accurate identification and quantification of all key compounds norman-network.comnih.gov. Standardized extracts derived from these reference materials can then be seamlessly integrated into various applications, including food products, biological assays, and cosmetic formulations. Ultimately, ensuring the authenticity and quality control of the raw saffron material is a prerequisite for the standardization of any derived finished products.
Integration of this compound Constituents in Advanced Delivery Systems
Enhancing the bioavailability and targeted delivery of this compound's bioactive compounds is a critical area of future research. Many natural compounds suffer from poor solubility, stability, and absorption, limiting their therapeutic efficacy. Advanced delivery systems offer promising solutions to overcome these challenges.
Novel delivery platforms under investigation include micro/nanoparticles, micro-/nano-emulsions, liposomes, and various types of capsules. Nanoemulsion technology, in particular, shows significant promise for saffron processing, as it can substantially increase the stability, bioavailability, and controlled release of its bioactive ingredients. Oil-in-water nanoemulsions are suitable for encapsulating hydrophobic compounds, while water-in-oil or water-in-oil-in-water nanoemulsions are effective for hydrophilic constituents.
Research also explores encapsulation techniques to improve the stability and targeted delivery of bioactives from both saffron stigmas and petals. For instance, studies have shown that ligand interaction between crocetin and albumin can facilitate its delivery to human body tissues. Furthermore, saffron's inherent antimicrobial properties make it an attractive candidate for incorporation into nanoemulsion coatings, which can enhance the quality and extend the shelf life of food products.
Exploration of this compound Chemistry in Emerging Biomedical and Biotechnological Fields
The multifaceted therapeutic potential of saffron and its derivatives positions them as promising candidates for exploration in various emerging biomedical and biotechnological fields. Clinical trials are increasingly expanding to investigate saffron's role in areas such as cancer therapy, diabetes management, mental health conditions, and stress response.
The bioactive compounds in this compound, including crocin, crocetin, safranal, and picrocrocin, have demonstrated a broad spectrum of activities, including antioxidant, anti-inflammatory, anti-tumor, anti-diabetic, anti-Parkinsonian, antidepressant, cardioprotective, and antimicrobial effects researchgate.netflybase.org. Specific attention is being paid to saffron's neuroprotective effects, which are thought to be mediated through antioxidative stress, anti-neuroinflammation, and anti-apoptosis pathways.
Chemical Compounds Mentioned in the Article
| Compound Name | PubChem CID |
| This compound | 56H35HBB69 |
| Safranal | 61041 |
| Picrocrocin | 130796 |
| Crocin | 5281233 |
| Crocetin | 5281232 |
| Zeaxanthin | 5280899 |
| Alpha-pinene | 6654 |
| Beta-pinene | 14896 |
| 1,8-cineole (Eucalyptol) | 2758 |
| Isophorone (B1672270) | 6544 |
| Kaempferol (B1673270) | 5280863 |
| Quercetin | 5280343 |
| Lycopene | 446925 |
| Beta-carotene | 5280489 |
| Alpha-carotene | 6419725 |
Data Table: Major Chemical Components of Saffron and Their Ranges
Q & A
Q. Tables for Methodological Reference
| Parameter | GC-MS Protocol | UV-Vis Protocol |
|---|---|---|
| Target Compound | Safranal | Crocin |
| Column/Detector | DB-5, MS detector | Quartz cuvette, 440 nm |
| Calibration Range | 0.1–10 µg/mL | 0.5–50 µg/mL |
| Reference Standard | Sigma-Aldrich Safranal (≥98%) | Extrasynthese Crocin (≥95%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
